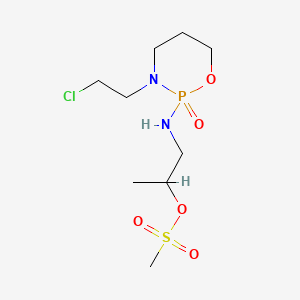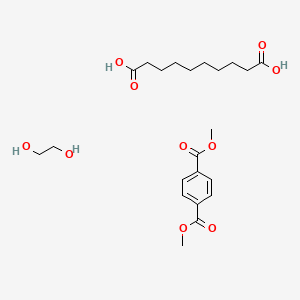
6-Methoxy-1,2,3,4-tetramethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,2,3,4-tetramethylnaphthalene is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the 6th position and four methyl groups at the 1st, 2nd, 3rd, and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetramethylnaphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methylation: The addition of methyl groups at the 1st, 2nd, 3rd, and 4th positions is carried out using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of naphthalene are subjected to methoxylation using industrial-grade methanol and catalysts.
Continuous Methylation: The methylation process is conducted in continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Methoxy-1,2,3,4-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
6-Methoxy-1,2,3,4-tetramethylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methoxy-1,2,3,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction.
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a tetrahydronaphthalene core.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a quinoline core.
特性
CAS番号 |
38454-57-8 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC名 |
6-methoxy-1,2,3,4-tetramethylnaphthalene |
InChI |
InChI=1S/C15H18O/c1-9-10(2)12(4)15-8-13(16-5)6-7-14(15)11(9)3/h6-8H,1-5H3 |
InChIキー |
SWRUGTSNQIEMRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=C(C=CC2=C1C)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


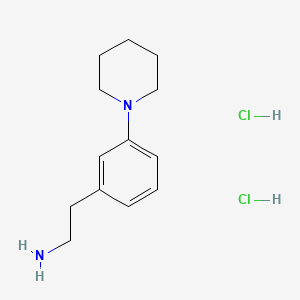
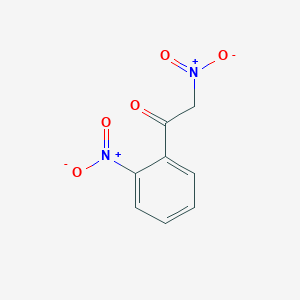
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

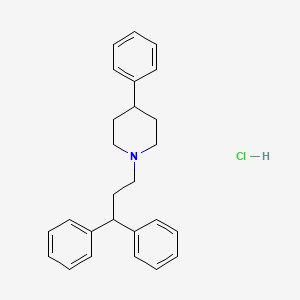
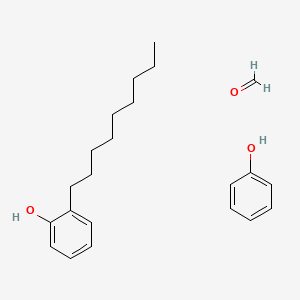
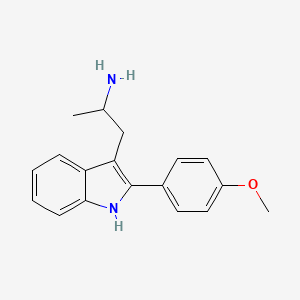
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
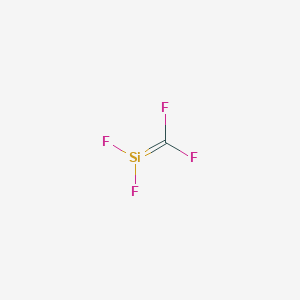
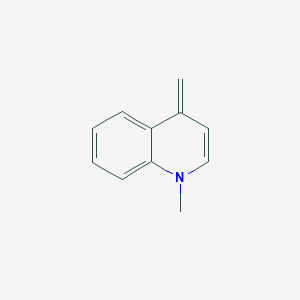

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
